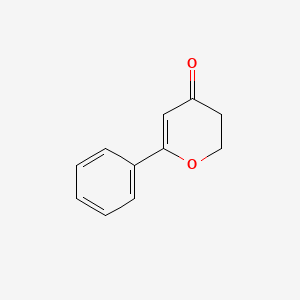
6-Phenyl-2H-pyran-4(3H)-one
Übersicht
Beschreibung
6-Phenyl-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reactions and Chemical Properties
- Chemical Reactions : 6-Phenyl-2H-pyran-2-one has been studied for its reactivity, such as undergoing nitration with nitric acid and reacting with sodium alkoxides and alkaline agents. These reactions lead to various derivatives with potential applications in organic synthesis (Zakharkin & Sorokina, 1965).
Antimicrobial Properties
- Antimicrobial Activity : Derivatives of 2H-pyran-3(6H)-ones, which include 6-phenyl-2H-pyran-4(3H)-one analogs, have shown significant activity against gram-positive bacteria. The size and nature of substituents at specific positions on the molecule are associated with this antimicrobial activity (Georgiadis, Couladouros, & Delitheos, 1992).
Crystallography and Molecular Structure
- Structural Analysis : Studies on derivatives of 2H-pyran-4-one, such as Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate, provide insights into the crystal structure and molecular interactions, useful in materials science and crystal engineering (Sharmila et al., 2016).
Corrosion Inhibition
- Anti-corrosion Applications : Pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on metals like mild steel in acidic media. This application is particularly relevant in industrial processes and materials protection (El Hattak et al., 2021).
Complex Formation and Coordination Chemistry
- Metal Complex Synthesis : Studies have focused on synthesizing metal complexes with this compound derivatives, contributing to the field of coordination chemistry and potential applications in catalysis and materials science (Akbas et al., 2008).
Plant Growth Inhibition
- Plant Growth Inhibitory Activity : Some derivatives of 2H-pyran-2-one have been found to exhibit plant growth inhibitory activity, which could have implications in agriculture and weed management (Ochi et al., 2021).
Microwave-Assisted Synthesis
- Microwave-Mediated Synthesis : Research into the synthesis of pyran derivatives under microwave conditions showcases the advancement in synthetic methodologies, leading to more efficient and eco-friendly chemical synthesis (Sharma et al., 2007).
Tautomerism Studies
- Tautomerism Research : Investigations into the tautomerism of related pyran compounds contribute to a deeper understanding of chemical equilibrium and molecular dynamics in organic chemistry (Arbačiauskienė et al., 2018).
Ultrasound-Mediated Synthesis
- Ultrasound-Assisted Synthesis : The development of ultrasound-mediated synthesis methods for pyran-2-one derivatives represents an innovative approach in green chemistry, offering advantages like shorter reaction times and higher yields (Wang et al., 2011).
Eigenschaften
IUPAC Name |
6-phenyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQDHPWCAVNOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607342 | |
| Record name | 6-Phenyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-68-5 | |
| Record name | 6-Phenyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


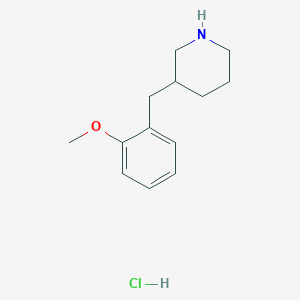
![2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1628575.png)
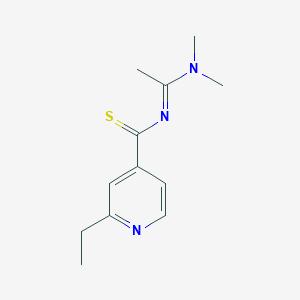
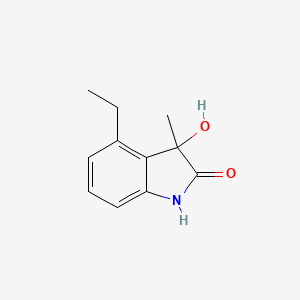

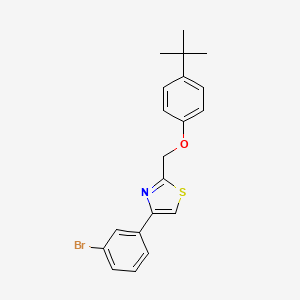
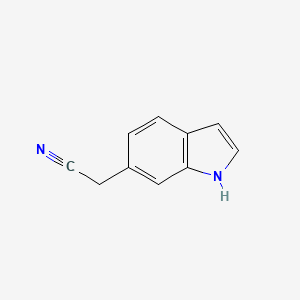
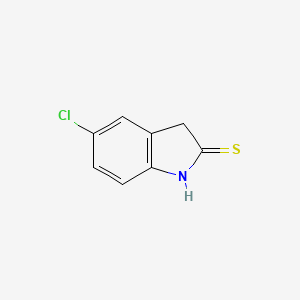
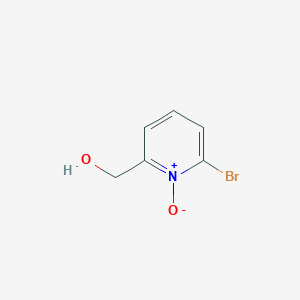

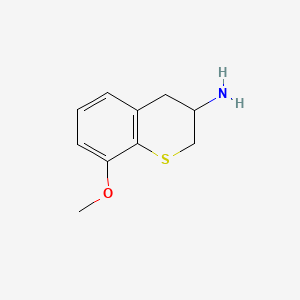


![2-(2-Bromophenyl)-1-(4-pyridin-2-yl-[1,4]diazepan-1-yl)ethanone](/img/structure/B1628595.png)
